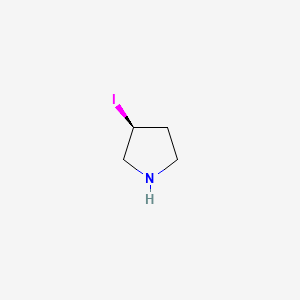

(R)-3-Iodopyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-iodopyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8IN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOSNNNRKXUISL-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693553 | |

| Record name | (3R)-3-Iodopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289585-26-7 | |

| Record name | (3R)-3-Iodopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Stereochemical Control in the Synthesis of R 3 Iodopyrrolidine

Proposed Reaction Mechanisms for Iodocyclization Pathways

The generally accepted mechanism for iodocyclization involves the initial electrophilic attack of an iodine source (e.g., molecular iodine or N-iodosuccinimide) on the carbon-carbon double bond of an unsaturated amine precursor. This attack leads to the formation of a cyclic, three-membered iodiranium ion intermediate. The intramolecular nucleophilic attack by the nitrogen atom then opens this strained ring to form the pyrrolidine (B122466) ring.

The stereochemistry of the final product is influenced by the geometry of the iodiranium ion and the trajectory of the subsequent nucleophilic attack. The formation of the iodiranium ion can proceed with facial selectivity, which can be influenced by existing stereocenters in the substrate. The subsequent ring-opening by the amine nucleophile typically occurs via an S(_N)2-type mechanism, resulting in an inversion of configuration at the carbon atom being attacked. The regioselectivity of the ring-opening (i.e., which carbon of the iodiranium ion is attacked) is also a critical factor in determining the final product structure.

In addition to the direct formation of the pyrrolidine ring from an iodiranium ion, an alternative pathway involving the isomerization of an initially formed azetidine (B1206935) derivative via an aziridinium (B1262131) ion has been proposed. In this pathway, a 4-exo-tet cyclization may initially lead to a 2-(iodomethyl)azetidine derivative. This azetidine can then undergo thermal isomerization to the thermodynamically more stable 3-iodopyrrolidine (B174656).

This isomerization is thought to proceed through the formation of a bicyclic aziridinium ion intermediate. The iodide ion can act as a nucleophile, attacking the aziridinium ion to yield the rearranged pyrrolidine product. The stereochemical course of this rearrangement is complex and can be influenced by reaction conditions such as temperature. For instance, at room temperature, the formation of functionalized 2-(iodomethyl)azetidine derivatives may be favored, while increasing the temperature can promote the isomerization to 3-iodopyrrolidine derivatives. This stereochemically divergent synthesis supports the involvement of an aziridinium ion isomerization pathway. nih.gov

Factors Governing Diastereoselectivity and Enantioselectivity

Achieving high levels of stereocontrol in the synthesis of (R)-3-iodopyrrolidine requires careful consideration of several factors, from the inherent chirality of the starting materials to the specific reaction conditions employed.

The stereochemistry of the starting material plays a crucial role in determining the stereochemical outcome of the iodocyclization reaction, a phenomenon known as substrate-controlled stereoselectivity. Chiral centers already present in the unsaturated amine precursor can direct the approach of the electrophilic iodine source and influence the conformation of the transition state during the cyclization. This can lead to a preference for the formation of one diastereomer over another.

Substituents on the carbon backbone or the nitrogen atom of the precursor can also exert significant steric and electronic effects. Bulky substituents can hinder the approach of reagents from one face of the molecule, thereby enhancing the facial selectivity of the iodocyclization. The electronic nature of substituents can influence the nucleophilicity of the amine and the stability of the cationic intermediates, which in turn can affect the reaction rate and selectivity.

The choice of solvent can have a profound impact on the stereoselectivity of iodocyclization reactions. Solvents can influence the stability of the charged intermediates and transition states, as well as the solubility and reactivity of the reagents. The polarity, viscosity, and coordinating ability of the solvent can all play a role in modulating the stereochemical outcome.

Additives can also be employed to control the stereoselectivity of the reaction. For example, in certain asymmetric iodocyclization reactions, the addition of specific salts can dramatically influence the enantiomeric excess of the product. Research has shown that additives can cooperate with the catalyst and reagents to create a chiral environment that favors the formation of one enantiomer. In an additive-controlled asymmetric iodocyclization, sodium iodide (NaI) was identified as an effective additive for directing the reaction towards the R-enantiomer, achieving a high yield and enantiomeric excess. Conversely, using a different additive, triphenylphosphine (B44618) sulfide (B99878) (PPh(_3)S), led to the preferential formation of the S-enantiomer, highlighting the critical role of additives in controlling the stereochemical pathway. sigmaaldrich.com

Below is a table summarizing the effect of different additives on the enantiomeric excess (ee) in a model asymmetric iodocyclization reaction.

| Entry | Additive | Solvent | Yield (%) | ee (%) | Predominant Enantiomer |

| 1 | None | Toluene/CHCl(_3) | 89 | 70 | R |

| 2 | NaI | Toluene/CHCl(_3) | 93 | 96 | R |

| 3 | PPh(_3)S | Toluene/CHCl(_3) | - | 51 | S |

| 4 | PPh(_3)S | CH(_2)Cl(_2) | 94 | 90 | S |

This data is from a model system and not the direct synthesis of this compound, but illustrates the principle of additive control. sigmaaldrich.com

A powerful strategy for achieving high enantioselectivity in the synthesis of chiral molecules is the use of chiral auxiliaries. du.ac.inwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a subsequent reaction. du.ac.inwikipedia.org After the desired transformation, the auxiliary can be removed to yield the enantiomerically enriched product. du.ac.in

In the context of this compound synthesis, a chiral auxiliary can be attached to the nitrogen atom of the unsaturated amine precursor. The chiral auxiliary then directs the iodocyclization reaction to proceed with a high degree of facial selectivity, leading to the preferential formation of one enantiomer. A variety of chiral auxiliaries have been developed for asymmetric synthesis, including those derived from amino acids, terpenes, and other naturally occurring chiral molecules. du.ac.in Oxazolidinones and pseudoephedrine are examples of commonly used chiral auxiliaries that have proven effective in a range of asymmetric transformations. nih.govcore.ac.uk The choice of the appropriate chiral auxiliary is crucial and depends on the specific substrate and reaction conditions. The auxiliary must not only induce high stereoselectivity but also be readily attached and removed without racemization of the product. du.ac.in

Stereoconvergent and Stereodivergent Synthetic Strategies

Stereoconvergent and stereodivergent syntheses represent sophisticated methods for accessing specific stereoisomers of a target molecule. In a stereoconvergent approach, a mixture of stereoisomers in the starting material is converted into a single stereoisomer of the product. Conversely, a stereodivergent synthesis allows for the generation of multiple, distinct stereoisomers of a product from a single, often chiral, starting material by strategically altering reaction conditions or reagents.

For the synthesis of this compound, these strategies frequently employ chiral precursors derived from the "chiral pool," such as hydroxyproline (B1673980) isomers. The inherent chirality of these starting materials provides a scaffold upon which the desired stereochemistry at the C-3 position can be established.

A key transformation in many of these synthetic routes is the conversion of a hydroxyl group into an iodide. The stereochemical outcome of this substitution reaction is paramount and can often be controlled to proceed with either inversion or retention of configuration, forming the basis for stereodivergent approaches.

One of the most powerful and widely used methods to achieve inversion of configuration at a stereocenter is the Mitsunobu reaction . This reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including iodides, with predictable and reliable inversion of stereochemistry. The reaction typically involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of a suitable nucleophile. In the context of synthesizing this compound, the nucleophile would be an iodide source, such as methyl iodide (MeI) or sodium iodide (NaI).

The mechanism of the Mitsunobu reaction is initiated by the reaction of triphenylphosphine with the azodicarboxylate to form a phosphonium (B103445) salt. This species then activates the alcohol, forming an oxyphosphonium salt, which is a good leaving group. The subsequent Sₙ2 attack by the iodide nucleophile on the carbon atom bearing the oxyphosphonium group proceeds with complete inversion of configuration.

For example, starting from (S)-N-Boc-3-hydroxypyrrolidine, a Mitsunobu reaction with an iodide source would be expected to yield (R)-N-Boc-3-iodopyrrolidine. This stereospecific transformation is a cornerstone of many synthetic strategies targeting this molecule.

Another important reaction for the conversion of alcohols to iodides is the Appel reaction . This reaction utilizes a combination of triphenylphosphine and a halogen source, typically carbon tetrachloride (CCl₄) or carbon tetrabromide (CBr₄) in the case of chlorides and bromides, or iodine (I₂) for the synthesis of iodides. Similar to the Mitsunobu reaction, the Appel reaction generally proceeds with inversion of configuration via an Sₙ2 mechanism. The alcohol is first converted into a phosphonium salt, which is then displaced by the halide nucleophile.

The choice between the Mitsunobu and Appel reactions can depend on various factors, including the specific substrate, functional group tolerance, and desired reaction conditions. Both methods, however, offer reliable pathways to invert the stereochemistry at a hydroxyl-bearing carbon center.

Stereodivergent Synthesis from a Common Precursor

A powerful demonstration of stereodivergent synthesis would involve the use of a single chiral precursor, such as a specific stereoisomer of N-protected 4-hydroxyproline, to generate multiple diastereomers of a 3-iodo-4-hydroxypyrrolidine intermediate. These intermediates could then be further elaborated to afford different stereoisomers of 3-iodopyrrolidine.

For instance, starting with commercially available trans-4-hydroxy-L-proline, one can envision pathways to both cis- and trans-3-iodo-4-hydroxypyrrolidine derivatives. One pathway might involve direct iodination of the 3-position with retention or inversion of configuration, while another could proceed through an epoxide intermediate, allowing for regioselective and stereoselective opening by an iodide nucleophile. The choice of reagents and reaction conditions would dictate the stereochemical outcome, allowing access to a range of stereoisomers from a single starting material.

Stereoconvergent Approaches

Stereoconvergent strategies are particularly valuable when starting from a racemic mixture of a precursor. One common approach is kinetic resolution , where one enantiomer of the racemate reacts at a significantly faster rate than the other with a chiral reagent or catalyst, leaving the unreacted enantiomer in high enantiomeric excess. While this method is effective, the maximum theoretical yield for the resolved enantiomer is 50%.

The following table summarizes the key reactions and their typical stereochemical outcomes in the context of synthesizing this compound:

| Reaction | Reagents | Starting Material Example | Product Example | Stereochemical Outcome |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD, MeI | (S)-N-Boc-3-hydroxypyrrolidine | (R)-N-Boc-3-iodopyrrolidine | Inversion |

| Appel Reaction | PPh₃, I₂ | (S)-N-Boc-3-hydroxyprrolidine | (R)-N-Boc-3-iodopyrrolidine | Inversion |

These stereoselective transformations are fundamental tools for the synthetic chemist, enabling the precise construction of complex chiral molecules like this compound with a high degree of stereochemical control. The strategic application of these methods is essential for the development of efficient and enantioselective synthetic routes to this important pharmaceutical intermediate.

Chemical Transformations and Functionalizations of R 3 Iodopyrrolidine

Nucleophilic Displacement Reactions of the Iodine Moiety

The carbon-iodine bond in (R)-3-Iodopyrrolidine is susceptible to cleavage by various nucleophiles, facilitating the introduction of a wide array of functional groups. This reactivity is a cornerstone of its synthetic utility.

Introduction of Nitrogen-Containing Functionalities (e.g., Amination)

The displacement of the iodide with nitrogen-based nucleophiles is a common strategy for synthesizing chiral 3-aminopyrrolidine (B1265635) derivatives. These products are important scaffolds in medicinal chemistry. For instance, homoallyl amines can be converted to cis- or trans-substituted 3-aminopyrrolidine derivatives through reaction sequences involving 3-iodopyrrolidine (B174656) intermediates. researchgate.netresearchgate.netrsc.orgrsc.org The stereochemical outcome of these reactions can often be controlled by the reaction conditions. researchgate.netresearchgate.netrsc.orgrsc.org

One approach involves the iodocyclization of homoallylamines. Room temperature iodocyclization can produce 2-(iodomethyl)azetidine derivatives, which can then be isomerized to 3-iodopyrrolidines at elevated temperatures (e.g., 50 °C). researchgate.netresearchgate.netrsc.orgrsc.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net These 3-iodopyrrolidine intermediates can then react with primary and secondary amines to yield the corresponding 3-aminopyrrolidine derivatives. researchgate.netresearchgate.netrsc.orgrsc.org

Another route to chiral 3-aminopyrrolidines involves the iodoamination of homoallylic amines. For example, the iodoamination of an (E)-configured anti-tertiary homoallylic amine proceeds in a 5-endo fashion to yield chiral 3-iodopyrrolidines with excellent stereoselectivity. mdpi.compreprints.org These iodopyrrolidines can then be converted to alkaloids like (-)-codonopsinine. mdpi.compreprints.org

A specific example is the synthesis of (S)-3-aminopyrrolidine dihydrochloride (B599025) from trans-4-hydroxy-L-proline. google.com This multi-step synthesis involves the formation of an intermediate that undergoes an SN2 reaction with an azide (B81097), leading to an inversion of configuration, which is subsequently reduced to the amine. google.com

Table 1: Examples of Amination Reactions with this compound Derivatives

| Starting Material (or precursor) | Reagents | Product | Yield | Reference |

| N-benzyl-1-phenylbut-3-en-1-amine | 1. I₂, NaHCO₃, 50°C; 2. Amine | 3-Amino-pyrrolidine derivative | Not specified | researchgate.net |

| (E)-anti-tertiary homoallylic amine | Iodoamination reagents | Chiral 3-iodopyrrolidine | Moderate | mdpi.compreprints.org |

| trans-4-hydroxy-L-proline | Multi-step synthesis involving azide displacement | (S)-3-aminopyrrolidine dihydrochloride | High | google.com |

Substitution with Oxygen and Sulfur Nucleophiles

Similar to nitrogen nucleophiles, oxygen- and sulfur-containing nucleophiles can displace the iodide in this compound, leading to the formation of ethers, esters, and thioethers.

In the synthesis of polyhydroxylated pyrrolidines, an iodine-mediated 5-endo-trig aminocyclization of a vinylaziridine-2-carboxylate derivative yields a 3-hydroxy-4-iodoprolinate. sci-hub.se The iodide can then be displaced by an acetate (B1210297) nucleophile in a double SN2 reaction, proceeding with retention of configuration at the C4 position. sci-hub.se

The reaction of 1-aryltriazenes with carbon disulfide in the presence of iodine and a pyrrolidine (B122466) is proposed to proceed through an N-iodopyrrolidine intermediate. acs.org This ultimately leads to the formation of 3-arylthioindoles, where a sulfur nucleophile is generated in situ. acs.orgresearchgate.net The reaction of 7-fluoro-1-methylquinolinium iodide with sulfur nucleophiles has also been studied, demonstrating the high reactivity of such intermediates towards nucleophilic aromatic substitution. acs.org

Reductive Dehalogenation and Olefin Formation

The iodine atom in this compound can be removed through reductive dehalogenation to yield the parent pyrrolidine or be eliminated to form a pyrroline, a five-membered unsaturated ring.

Research has shown that 2-aryl-3-iodopyrrolidines can undergo dehalogenation to form 2-aryl-2,5-dihydro-1H-pyrroles. rsc.orgrsc.org These dihydropyrroles are valuable precursors for iminosugars and 2-arylpyrroles. rsc.orgrsc.org This transformation can be part of a one-pot process starting from proline derivatives. rsc.org

The formation of dihydropyrroles from 3-iodopyrrolidines can sometimes be a side reaction. For instance, attempts to minimize hydrolysis of a phenyl ester on a 3-iodopyrrolidine derivative led to the formation of the desired dihydropyrrole in 55% yield, but also a significant amount of a product from ester saponification and intramolecular substitution. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound is a suitable substrate for such transformations. These reactions allow for the introduction of aryl, alkynyl, and vinyl groups at the 3-position of the pyrrolidine ring.

The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is a widely used method. libretexts.orgwikipedia.org The general mechanism involves oxidative addition of the organohalide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to give the coupled product. libretexts.orgwikipedia.org While specific examples with this compound are not detailed in the provided results, the reaction is broadly applicable to organohalides. The use of chiral ligands can induce enantioselectivity in such couplings. rsc.org

Cobalt-catalyzed cross-coupling reactions have been successfully applied to 3-iodopyrrolidines. mdpi.com A variety of 3-arylpyrrolidines have been synthesized in good to excellent yields (74-93%) by reacting 3-iodopyrrolidine with different aryl Grignard reagents in the presence of a cobalt catalyst. mdpi.com

The Sonogashira and Heck reactions, which couple organohalides with terminal alkynes and alkenes respectively, are also potential transformations for this compound, although specific examples are not highlighted in the search results. The synthesis of (-)-codonopsinine, a pyrrolidine alkaloid, has been achieved via a route involving the ring-closing iodoamination of a functionalized homoallylic amine to give a 3-iodopyrrolidine, which is then further elaborated. researchgate.net

Table 2: Examples of Cross-Coupling Reactions with 3-Iodopyrrolidine Derivatives

| Coupling Reaction | Catalyst System | Coupling Partner | Product | Yield | Reference |

| Arylation | CoCl₂ / TMCD | Aryl Grignard reagents | 3-Arylpyrrolidines | 74-93% | mdpi.com |

| Suzuki-Miyaura | Pd/IPr | Arylboronic acids | C4-coupled pyridines | Moderate to good | nih.gov |

Further Derivatizations of the Pyrrolidine Ring System (e.g., N-Protection/Deprotection Strategies)

The nitrogen atom of the pyrrolidine ring in this compound can be readily protected and deprotected, a crucial aspect for managing reactivity in multi-step syntheses. Common protecting groups for secondary amines like pyrrolidine include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

The synthesis of (R)-Benzyl 3-iodopyrrolidine-1-carboxylate represents an N-protected form of the parent compound. ambeed.com The Boc group is also frequently used. For example, N-Boc-3-iodopiperidine, a related cyclic amine, has been used in cobalt-catalyzed cross-coupling reactions. mdpi.com The deprotection of the Boc group is typically achieved under acidic conditions. google.com

The choice of the N-protecting group can influence the outcome of reactions. In the synthesis of 2-aryl-3-iodopyrrolidines via a sequential decarboxylation-iodination-arylation process, the nature of the protecting group on the nitrogen was studied. researchgate.net

Furthermore, the pyrrolidine ring itself can be a source of chirality for organocatalysis. Pyrrolidine-based organocatalysts are widely used in asymmetric synthesis, and the substituents on the pyrrolidine ring, including those derived from functionalization of an iodo-precursor, can significantly impact the stereoselectivity of the catalyzed reactions. researchgate.net

Applications of R 3 Iodopyrrolidine As a Chiral Building Block in Complex Molecule Synthesis

Asymmetric Synthesis of Polyfunctionalized Pyrrolidines

The synthesis of enantiomerically pure, highly substituted pyrrolidines is of significant interest due to their prevalence in biologically active compounds. arkat-usa.org (R)-3-Iodopyrrolidine serves as a key intermediate in several strategies to access these complex structures. One prominent method involves the iodocyclization of homoallylic amines. nih.govresearchgate.netresearchgate.netresearchgate.net For instance, the treatment of specific homoallylic amines with iodine can lead to the formation of functionalized 3-iodopyrrolidine (B174656) derivatives with high stereoselectivity. researchgate.netresearchgate.netresearchgate.net The reaction temperature can be a critical factor in determining the product outcome, with higher temperatures favoring the formation of the 3-iodopyrrolidine ring system. researchgate.netresearchgate.netresearchgate.net

Furthermore, the iodocyclization of sulfinimine-derived enantiopure homoallylic sulfonamides provides a robust methodology for the asymmetric synthesis of trans-2,5-disubstituted 3-iodopyrrolidines. nih.govacs.org This approach is particularly valuable as the resulting trans-2,5-disubstituted pyrrolidine (B122466) framework is a common feature in numerous natural products and medicinally relevant molecules. nih.gov The reaction proceeds with high stereocontrol, affording the trans-disubstituted products in good yields. nih.gov

Another strategy involves the iodine-mediated 5-endo-trig aminocyclization of vinylaziridine-2-carboxylates. sci-hub.se This method allows for the enantioselective construction of the polyhydroxylated pyrrolidine skeleton, leading to the formation of 4-iodoprolinates. sci-hub.se The stereochemical outcome of the cyclization can be controlled, providing access to different diastereomers of the polyfunctionalized pyrrolidine ring. sci-hub.se

The direct conversion of proline derivatives into 2-aryl-3-iodopyrrolidines has also been achieved through a metal-free, sequential scission-iodination-arylation process under mild conditions. researchgate.net These resulting iodinated pyrrolidines are valuable precursors for further transformations. researchgate.net

Total Synthesis of Natural Products and Alkaloids

The utility of this compound as a chiral building block is prominently showcased in the total synthesis of various natural products, particularly alkaloids containing the pyrrolidine, pyrrolizidine (B1209537), and indolizidine ring systems.

Pyrrolidine Alkaloids (e.g., (-)-Codonopsinine, (+)-DMDP, (+)-Hyacinthacine A1)

This compound and its derivatives are key intermediates in the synthesis of several pyrrolidine alkaloids.

(-)-Codonopsinine: Multiple synthetic routes toward (-)-codonopsinine utilize a 3-iodopyrrolidine intermediate. researchgate.netresearchgate.netresearchgate.netresearchgate.netpreprints.org A key step in these syntheses often involves the ring-closing iodoamination of a functionalized homoallylic amine. researchgate.netresearchgate.netresearchgate.net This cyclization can occur with concomitant N-debenzylation to yield a 3-iodopyrrolidine which is then further elaborated to afford the natural product. researchgate.netresearchgate.netresearchgate.net The stereoselectivity of the iodoamination is crucial for establishing the correct stereochemistry of the final molecule. preprints.orgmdpi.com Other approaches have also been developed, including a gold-mediated tandem-catalyzed pyrrole (B145914) synthesis followed by stereochemical inversion of a hydroxyl group via an epoxide intermediate. nih.gov

(+)-DMDP (2,5-dideoxy-2,5-imino-D-mannitol): The synthesis of (+)-DMDP has been achieved through a strategy involving the iodine-mediated 5-endo-trig aminocyclization of a vinylaziridine-2-carboxylate derivative. sci-hub.se This key step furnishes a 4-iodoprolinate intermediate, which is then converted to the target molecule. sci-hub.se

(+)-Hyacinthacine A1: The total synthesis of this glycosidase inhibitor has been accomplished through various routes. nih.govorcid.orgnih.govresearchgate.net While not all syntheses explicitly start from this compound, the formation of a functionalized pyrrolidine ring is a central feature. Some strategies involve the stereocontrolled installation of functional groups on a pre-existing pyrrolidine scaffold, a transformation where an iodo-functionalized pyrrolidine could be a valuable intermediate. For example, one synthesis involves a furan (B31954) photooxygenation-amine cyclization strategy to construct the pyrrolizidine framework. orcid.orgresearchgate.net Another approach utilizes a stereocontrolled carboazidation of a chiral allylsilane. nih.gov

Pyrrolizidine and Indolizidine Alkaloids

The pyrrolizidine and indolizidine alkaloid families contain a fused bicyclic system with a pyrrolidine ring. This compound and related intermediates are instrumental in constructing these frameworks. The trans-2,5-disubstituted pyrrolidine ring system, which can be synthesized via iodocyclization, is a foundational element in these alkaloids. nih.gov Synthetic strategies often focus on the stereoselective formation of a substituted pyrrolidine ring which is then cyclized to form the bicyclic core. thieme-connect.deresearchgate.netresearchgate.netkib.ac.cnwhiterose.ac.uk For example, the synthesis of the pyrrolizidine alkaloid (-)-absouline has been achieved through the stereoselective aminoconjugate addition to a vinylogous proline derivative. researchgate.net The synthesis of various indolizidine alkaloids has been accomplished using strategies that involve the formation of a substituted pyrrolidine ring as a key step. researchgate.netresearchgate.netuni-bayreuth.de

Precursors for Chiral Ligands and Organocatalysts in Asymmetric Catalysis

Enantiopure pyrrolidines, particularly C2-symmetrical trans-2,5-disubstituted pyrrolidines, are highly valued as chiral ligands for asymmetric catalysis and as organocatalysts. arkat-usa.orgnih.gov The synthesis of these crucial molecules can be effectively achieved starting from intermediates like this compound.

The iodocyclization of sulfinimine-derived enantiopure homoallylic sulfonamides provides a direct route to trans-2,5-disubstituted 3-iodopyrrolidines. nih.gov These iodo-derivatives can be readily converted to the corresponding 2,5-disubstituted pyrrolidines, which are popular chiral auxiliaries and ligands. nih.gov For example, the reductive removal of the iodo and sulfonyl groups from the cyclization product can yield valuable C2-symmetrical diphenylpyrrolidines. nih.gov

Furthermore, substituted pyrrolidine derivatives, which can be accessed from iodinated precursors, have been explored as potential chiral ligands and organocatalysts in asymmetric synthesis. researchgate.net The development of new methods for the asymmetric synthesis of this class of heterocycles remains an important area of research. nih.gov

Development of Chiral Auxiliaries and Intermediates for Stereoselective Transformations

Beyond their direct use in the synthesis of target molecules, this compound and its derivatives serve as valuable chiral auxiliaries and intermediates that facilitate other stereoselective transformations. The enantiopure C2-symmetrical trans-2,5-disubstituted pyrrolidines, which can be synthesized from iodopyrrolidine precursors, are themselves popular chiral auxiliaries. nih.gov

The development of synthetic routes that provide access to highly functionalized and stereochemically defined pyrrolidines is crucial for expanding the toolbox of chiral building blocks available to synthetic chemists. The methodologies that utilize this compound and related iodocyclization strategies contribute significantly to this endeavor. nih.gov These intermediates enable the construction of complex stereochemical arrays with high levels of control, which is essential for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Role of R 3 Iodopyrrolidine in Medicinal Chemistry Research and Scaffold Development

Construction of Chiral Pyrrolidine (B122466) Scaffolds for Bioactive Compound Libraries

The pyrrolidine ring is a prominent scaffold in a multitude of biologically active compounds and natural products. nih.govnih.gov The defined stereochemistry of (R)-3-Iodopyrrolidine makes it an attractive starting material for the synthesis of enantiomerically pure pyrrolidine derivatives, which are crucial for creating libraries of bioactive compounds for drug discovery. nih.gov The ability to introduce substituents at the 3-position with a fixed stereochemistry allows for the systematic exploration of structure-activity relationships (SAR).

The iodocyclization of homoallylamines is a key method for producing functionalized 3-iodopyrrolidine (B174656) derivatives. researchgate.netresearchgate.net By carefully selecting reaction conditions, such as temperature, it is possible to control the stereoselective formation of these pyrrolidine scaffolds. researchgate.netresearchgate.net For instance, an increase in reaction temperature can favor the formation of 3-iodopyrrolidines through the thermal isomerization of initially formed azetidines. researchgate.netresearchgate.net This control over the reaction outcome is instrumental in building diverse libraries of chiral pyrrolidine-based compounds.

The inherent three-dimensionality of the pyrrolidine ring, a feature enhanced by the defined stereocenter in this compound, is advantageous in drug design. nih.govbldpharm.com Molecules with greater three-dimensional character often exhibit improved physicochemical properties, such as solubility, and can achieve better complementarity with the binding sites of biological targets. bldpharm.com

Design and Synthesis of Precursors to Pharmacologically Relevant Molecules

This compound serves as a key intermediate in the synthesis of a wide array of pharmacologically relevant molecules. The carbon-iodine bond is readily displaced by various nucleophiles, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

A significant application is the synthesis of 2-aryl-3-iodopyrrolidines, which are valuable precursors for numerous compounds with potential pharmaceutical applications. rsc.orgrsc.orgresearchgate.net These can be synthesized through a metal-free, one-pot sequential radical decarboxylation-oxidation-iodination-arylation reaction of proline derivatives. rsc.orgrsc.orgresearchgate.net The resulting 2-aryl-3-iodopyrrolidines can be further modified, for instance, through dehalogenation to yield 2-aryl-2,5-dihydro-1H-pyrroles, which are precursors to iminosugars and 2-arylpyrroles. rsc.orgrsc.org

Furthermore, these iodinated pyrrolidines can undergo intramolecular cyclization to form tricyclic compounds, expanding the structural diversity of accessible molecules. rsc.orgrsc.orgresearchgate.net For example, (2-hydroxyphenyl)-3-iodopyrrolidines can be cyclized to generate polycyclic structures in high yields. rsc.org The versatility of this compound as a precursor is highlighted by its use in the synthesis of various alkaloid and drug analogues. rsc.orgresearchgate.net

The following table summarizes the conversion of proline derivatives to 2-aryl-3-iodopyrrolidines, showcasing the utility of this synthetic route.

| Proline Derivative (Substrate) | Nucleophile | Product | Yield (%) |

| Proline carbamate (B1207046) 10 (R = Cbz) | Benzo[d] rsc.orgmdpi.comdioxole | 2-Aryl-3-iodopyrrolidine 12 | 63-80 |

| Proline carbamate 10 (R = Cbz) | 1,2-Dimethoxybenzene | 2-Aryl-3-iodopyrrolidine 13 | 63-80 |

| Proline carbamate 10 (R = Cbz) | Anisole | 2-Aryl-3-iodopyrrolidine 14 | 63-80 |

| Proline carbamate 10 (R = Cbz) | Toluene | 2-Aryl-3-iodopyrrolidine 15 | 63-80 |

| Data sourced from Organic & Biomolecular Chemistry. rsc.org |

Strategies for Introducing Chirality and Three-Dimensionality into Pharmaceutical Intermediates

The incorporation of chirality and three-dimensional (3D) character into drug candidates is a critical aspect of modern medicinal chemistry, often leading to improved potency, selectivity, and pharmacokinetic properties. nih.govbldpharm.com this compound is an excellent chiral building block for achieving this.

Iodocyclization reactions of homoallylamines represent a powerful strategy for introducing chirality and creating functionalized 3-iodopyrrolidine derivatives stereoselectively. researchgate.netresearchgate.netgrafiati.com The stereochemical outcome of these reactions can often be controlled, allowing for the synthesis of either cis or trans substituted pyrrolidines. researchgate.net This stereodivergent synthesis capability is highly valuable for building libraries of compounds with diverse 3D arrangements for biological screening. researchgate.net

The synthesis of spirocyclic scaffolds, which have inherent three-dimensionality, is another area where chiral pyrrolidines can be employed. bldpharm.com The increased fraction of sp3-hybridized carbons in such structures is often correlated with a higher success rate in clinical development. bldpharm.com

Synthetic Utility in Accessing Iminosugar Derivatives (as synthetic targets)

Iminosugars are a class of polyhydroxylated alkaloids that are structural mimics of carbohydrates, where the endocyclic oxygen is replaced by a nitrogen atom. torvergata.it This structural similarity allows them to act as potent inhibitors of glycosidases and glycosyltransferases, enzymes involved in a wide range of biological processes. Consequently, iminosugars have garnered significant interest as potential therapeutic agents for various diseases.

This compound and its derivatives are valuable intermediates in the synthesis of iminosugars. The iodinated pyrrolidine core provides a scaffold onto which the necessary hydroxyl groups and other functionalities can be introduced with stereochemical control. For instance, 2-aryl-3-iodopyrrolidines can be converted to 2-aryl-2,5-dihydro-1H-pyrroles, which serve as precursors for iminosugar synthesis. rsc.orgrsc.orgresearchgate.net

The synthesis of complex iminosugars often involves multi-step sequences. An iodine-mediated 5-endo-trig aminocyclization is a key step in the enantioselective synthesis of polyhydroxylated pyrrolidine alkaloids. sci-hub.se This type of reaction, starting from a chiral precursor, allows for the construction of the core pyrrolidine ring of the iminosugar with high diastereoselectivity. sci-hub.se The resulting iodinated prolinate can then be further elaborated to afford the final iminosugar target. sci-hub.se

The table below illustrates the diastereoselectivity of an iodine-mediated aminocyclization reaction in the synthesis of a polyhydroxylated pyrrolidine intermediate.

| Starting Material | Product(s) | Diastereomeric Ratio | Yield (%) |

| anti-9 | 11 and 12 | 9:1 | 83 |

| anti-10 | 13 and 14 | - | 62 (for 13), 13 (for 14) |

| Data sourced from The Journal of Organic Chemistry. sci-hub.se |

Future Perspectives and Emerging Trends in R 3 Iodopyrrolidine Research

Development of Novel Catalytic Systems for Enhanced Enantioselectivity

The synthesis of enantiopure pyrrolidines is a critical objective, and research is increasingly focused on developing novel catalytic systems to improve enantioselectivity. While traditional methods may involve chiral resolution of racemic mixtures, modern strategies prioritize asymmetric catalysis to directly generate the desired enantiomer with high efficiency.

Emerging catalytic systems involve transition metals and organocatalysts capable of inducing high stereocontrol. For instance, in the synthesis of related chiral pyrrolidines, copper-bisoxazoline complexes have been employed as chiral Lewis acid catalysts, achieving up to 92% enantiomeric excess (ee) in certain reactions. Research is also expanding into the use of other metals. Iridium-based catalysts, particularly chiral amine-derived iridacycle complexes, are showing promise for the annulation of diols and primary amines to form a range of enantioenriched pyrrolidines. organic-chemistry.org Similarly, cobalt(III) complexes have been used to mediate the bromocyclization of unsaturated amides to yield N-sulfonyl pyrrolidine (B122466) derivatives with excellent yield and enantioselectivity. mdpi.com

Beyond metal catalysis, organocatalytic approaches are gaining traction. Chiral primary amine salts have been used to catalyze one-pot, two-step sequences, such as the aza-Michael addition, to construct substituted azetidines that can be precursors to pyrrolidines. researchgate.net The ongoing development in this area aims to create catalysts that are not only highly selective but also more sustainable and cost-effective, reducing reliance on precious metals.

Table 1: Examples of Catalytic Systems in Chiral Pyrrolidine Synthesis

| Catalyst System | Reaction Type | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Cu(OTf)₂/(R)-Ph-BOX | Lewis Acid Catalysis | up to 92% | |

| Chiral Iridacycle Complex | Borrowing Hydrogen Annulation | High | organic-chemistry.org |

| Chiral Co(III) Complex | Bromocyclization | Excellent | mdpi.com |

Integration with Flow Chemistry and Continuous Manufacturing for Scalable Synthesis

The transition from laboratory-scale batch synthesis to industrial-scale production presents significant challenges, including safety, reproducibility, and cost. Flow chemistry and continuous manufacturing are emerging as transformative solutions for the synthesis of pharmaceutical intermediates like (R)-3-Iodopyrrolidine. nih.gov These technologies offer superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved product quality, and enhanced safety, particularly for reactions involving hazardous reagents or unstable intermediates. nih.govpharmasalmanac.com

A continuous-flow process using microreactors has been successfully developed for a related compound, (R)-tert-butyl 3-chloropyrrolidine-1-carboxylate. This process involves sequential Boc protection and chlorination steps within microreactors, achieving an output of 1.2 kg/day with a 90% yield and 98% ee. Such systems demonstrate the potential for efficient, scalable, and automated production. The small volume of microreactors enhances heat and mass transfer, allowing for rapid process optimization and the safe execution of highly exothermic reactions. pharmasalmanac.com The integration of in-line analysis and purification tools can further streamline the manufacturing process, reducing manual handling and minimizing batch-to-batch variability. nih.gov Applying these principles to the synthesis of this compound could significantly improve its availability for large-scale applications.

Computational Studies for Rational Design and Mechanistic Prediction

Computational chemistry is becoming an indispensable tool for understanding reaction mechanisms and for the rational design of new catalysts and synthetic pathways. For reactions involving the formation of the pyrrolidine ring, computational studies can provide deep insights into transition states, intermediate stability, and the origins of stereoselectivity.

One key area of investigation is the mechanism of pyrrolidine formation from azetidine (B1206935) precursors. Research has shown that 3-iodopyrrolidines can be formed through the thermal isomerization of 2-(iodomethyl)azetidine derivatives. researchgate.netrsc.orgresearchgate.net This process is believed to proceed through an aziridinium (B1262131) ion intermediate. researchgate.netrsc.org Computational modeling, using methods like Density Functional Theory (DFT), can be employed to map the potential energy surface of this isomerization, clarifying the reaction pathway and the factors that control the stereochemical outcome. Such studies can help rationalize why subtle changes in reaction temperature can switch the product from an azetidine to a pyrrolidine. rsc.orgresearchgate.net Furthermore, computational docking studies can elucidate the interactions between a substrate and a chiral catalyst, providing a rationale for observed enantioselectivity and guiding the design of more effective catalysts. acs.org

Expanding the Synthetic Scope and Derivatization Possibilities of the Iodine Moiety

The iodine atom at the C3 position of this compound is not merely a placeholder but a versatile functional handle for a wide array of chemical transformations. The carbon-iodine bond's polarizability and relative weakness make it an excellent leaving group and a participant in various coupling and radical reactions.

A significant area of development is the use of 3-iodopyrrolidines in transition metal-catalyzed cross-coupling reactions. For example, cobalt-catalyzed cross-coupling with various aryl Grignard reagents has been shown to produce 3-arylpyrrolidines with good to excellent yields (74–93%). mdpi.com This method provides a direct route to a class of compounds with significant pharmacological interest.

Beyond arylation, the iodine moiety can be manipulated in other ways. It facilitates radical reactions and can be substituted by other functional groups. For instance, the iodine can be displaced to install sulfur-containing groups or undergo dehalogenation to yield the corresponding pyrrolidine or dihydropyrrole. researchgate.netresearchgate.net In one documented case, an intramolecular cyclization involving an O-allyl chain on a related 3-iodopyrrolidine (B174656) derivative was observed, supporting the formation of a radical intermediate during a cross-coupling reaction and highlighting the diverse reactivity of the iodine substituent. mdpi.com These derivatization strategies significantly expand the molecular complexity that can be accessed from a single chiral precursor.

Table 2: Derivatization Reactions of the 3-Iodo-Substituent

| Reaction Type | Reagents | Product Type | Reported Yield | Reference |

|---|---|---|---|---|

| Cobalt-Catalyzed Cross-Coupling | Aryl-MgBr•LiCl, CoCl₂ | 3-Arylpyrrolidines | 74-93% | mdpi.com |

| Intramolecular Radical Cyclization | Grignard Reagent, CoCl₂ | Bicyclic Pyrrolidine | 80% | mdpi.com |

| Cyclization | - | Tricyclic Compounds | - | researchgate.net |

| Dehalogenation | - | 2-Aryl-2,5-dihydro-1H-pyrroles | - | researchgate.net |

Applications in Divergent Synthesis of Complex Heterocyclic Systems

Divergent synthesis is a powerful strategy that enables the creation of a wide range of structurally distinct molecules from a common intermediate. This compound is an ideal starting point for such strategies due to its inherent functionality and stereochemistry.

Research has demonstrated that subtle changes in reaction conditions during the iodocyclisation of homoallyl amines can lead to stereochemically divergent outcomes. researchgate.netrsc.org By carefully controlling the reaction temperature or the timing of nucleophile addition, it is possible to selectively produce either cis- or trans-substituted 3-aminopyrrolidine (B1265635) derivatives from the same starting materials. rsc.org This control stems from the ability to direct the reaction through different pathways, including the isomerization of an intermediate azetidine to a pyrrolidine. rsc.org

The 3-iodopyrrolidine core serves as a linchpin for building more complex heterocyclic frameworks. It has been used as a key intermediate in the synthesis of polyhydroxylated pyrrolidines, which are analogues of natural iminosugars. mdpi.comresearchgate.net Furthermore, these iodinated precursors can be cyclized to form tricyclic compounds or serve as building blocks for a variety of alkaloid and drug analogues with potential pharmaceutical applications. researchgate.net The ability to transform this compound into a diverse library of complex molecules underscores its value as a versatile scaffold in modern organic synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-3-Iodopyrrolidine, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : this compound is typically synthesized via stereoselective iodination of pyrrolidine precursors or resolution of racemic mixtures. Key routes include:

- Chiral Auxiliary-Assisted Synthesis : Using (R)-proline derivatives as chiral templates, followed by iodination and auxiliary removal. Reaction temperature (-20°C to 0°C) critically impacts stereochemical retention .

- Asymmetric Catalysis : Transition-metal catalysts (e.g., Pd/Cu systems) enable enantioselective C–I bond formation. Solvent polarity (e.g., DMF vs. THF) affects catalyst efficiency and enantiomeric excess (ee%) .

- Table 1 : Comparison of Synthesis Routes

| Method | Yield (%) | ee% | Key Condition Variables |

|---|---|---|---|

| Chiral Auxiliary | 65–75 | >98 | Low temperature, anhydrous |

| Asymmetric Catalysis | 50–60 | 85–92 | Solvent polarity, ligand type |

| Racemic Resolution | 30–40 | 99 | Chiral HPLC separation |

Q. Which analytical techniques are most effective for characterizing the stereochemical integrity of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) and hexane:isopropanol (90:10) mobile phase. Retention time differences >2 min confirm enantiopurity .

- NMR with Chiral Solvating Agents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of ¹H/¹³C signals for R/S differentiation .

- Polarimetry : Measure specific rotation ([α]D) in chloroform at 20°C. Consistent values (±0.5°) across batches validate reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported [α]D values for this compound across different solvent systems?

- Methodological Answer : Discrepancies arise from solvent polarity effects on molecular conformation. To address this:

Standardize measurements in anhydrous chloroform (low polarity) at 25°C .

Perform temperature-controlled polarimetry (15–30°C) to assess thermal racemization risks.

Cross-validate with X-ray crystallography to correlate solid-state conformation with solution-phase behavior .

- Table 2 : Reported [α]D Values in Common Solvents

| Solvent | [α]D (deg) | Temperature (°C) | Reference Source Reliability |

|---|---|---|---|

| Chloroform | +48.2 | 20 | High (peer-reviewed) |

| Methanol | +42.1 | 20 | Moderate (preprint) |

| DMSO | +35.6 | 25 | Low (non-optimized protocol) |

Q. What mechanistic insights explain the stereochemical outcomes in nucleophilic substitution reactions involving this compound?

- Methodological Answer : The iodine atom’s steric bulk and pyrrolidine ring strain dictate reaction pathways:

- SN2 Mechanisms : Predominant in open-chain derivatives, leading to inversion. Use kinetic isotope effects (KIE) and DFT calculations to confirm transition-state geometry .

- Ring-Opening/Reclosure : Observed in polar aprotic solvents (e.g., DMF), where intermediate aziridinium ions reform with retained configuration. Monitor via ¹H NMR line-shape analysis .

- Table 3 : Mechanistic Probes for Stereochemical Retention

| Probe | Expected Outcome (R-config) | Key Experiment |

|---|---|---|

| KIE (kH/kD) | >1.2 (indicates SN2) | Compare rates with deuterated substrates |

| Solvent Dielectric Constant | Higher ε reduces ring-opening | Vary solvent polarity, track ee% via HPLC |

Q. How can researchers optimize catalytic systems to improve enantioselectivity in this compound-mediated asymmetric syntheses?

- Methodological Answer :

- Ligand Screening : Test phosphine/amine ligands (e.g., BINAP, Josiphos) in Pd-catalyzed cross-couplings. High-throughput robotics accelerate ligand-reactivity mapping .

- Additive Effects : Introduce chiral ionic liquids (e.g., imidazolium salts) to stabilize transition states. Measure ee% improvements via LC-MS .

- Computational Modeling : Use Gaussian or ORCA software to predict ligand-substrate interactions. Match simulated ΔΔG‡ values (>2 kcal/mol) with experimental ee% trends .

Guidelines for Data Interpretation

- Contradiction Analysis : When NMR and HPLC data conflict (e.g., unexpected diastereomer peaks), conduct variable-temperature (VT) NMR to detect dynamic equilibria or rotamers .

- Ethical Reporting : Disclose solvent purity, calibration methods, and instrument precision limits to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.